ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis : A study outlined the efficient and eco-friendly synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using nano-Copper Y Zeolite as a catalyst. This method offers advantages such as high yields, short reaction times, and easy product isolation, potentially providing a basis for the synthesis of commercial fungicides and new peptide derivatives (Kalhor, 2015).
- Chemical Structure and Properties : Another study reported on the synthesis, molecular structure, and spectral characterization of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate. The study used DFT calculations and experimental methods to elucidate the compound's stability and electronic properties, contributing to the understanding of its chemical behavior (El Foujji et al., 2020).
Reactivity and Mechanistic Studies
- Reactivity Towards Thiols : Research on the reactivity of similar ethyl 2-acyl- or alkyloxyiminoacetate derivatives with thiols revealed the formation of sulfenylimines and oxazolinone derivatives, providing insights into the mechanism of these reactions and their potential applications in synthesizing heterocyclic compounds (Rezessy et al., 1991).
Potential Applications
- Antimicrobial Activities : Studies on thiazoles and their fused derivatives, including ethyl 2-acylthiazole compounds, have shown antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Properties
IUPAC Name |
ethyl 2-[2-[(E)-3-phenylprop-2-enoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-2-28-19(25)13-23-16-10-9-15(30(21,26)27)12-17(16)29-20(23)22-18(24)11-8-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H2,21,26,27)/b11-8+,22-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKGJRSJUUUJMO-DNGMVKIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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